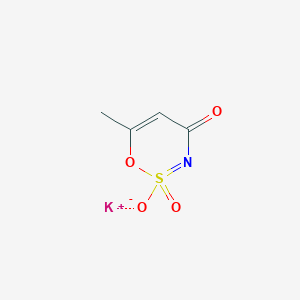

Potassium 6-methyl-2-oxidanidyl-2-oxidanylidene-1-oxa-2$l^{6}-thia-3-azacyclohexa-2,5-dien-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

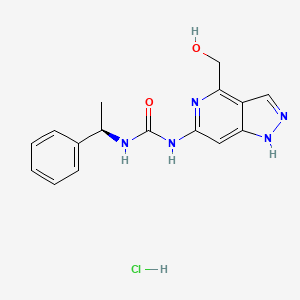

It is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, with a molecular formula of C4H4KNO4S and a molecular weight of 201.24 g/mol . This compound is approximately 200 times sweeter than sucrose and is commonly used in various food and beverage products due to its stability under heat and acidic conditions .

準備方法

The preparation of potassium acesulfame involves several steps:

Amination Reaction: Triethylamine is added to a sulfamic acid solution to generate ammonium sulfamate.

Acylation Reaction: Diketene is added to the ammonium sulfamate solution, and the reaction is catalyzed by a solid super acidic catalyst to form an intermediate solution.

Sulfonation Cyclization: Sulfur trioxide is dissolved in a solvent to form a cyclizing agent solution, which is then added to the intermediate solution to carry out sulfonation cyclization.

Hydrolysis: A hydrolytic agent is added to the cyclization product solution to obtain a hydrolysis product solution.

Final Product Formation: Potassium hydroxide solution is added to the organic phase of the hydrolysate solution to obtain potassium acesulfame.

化学反応の分析

Potassium acesulfame undergoes various chemical reactions:

Oxidation and Reduction: It is stable under oxidative and reductive conditions, making it suitable for use in food products that require a long shelf life.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Degradation: Under high temperatures, it can degrade to acetoacetamide, which is toxic in high doses.

科学的研究の応用

Potassium acesulfame has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for the quantification of sweeteners in various products.

Biology: Studies have shown that it can influence the gut microbiota, potentially affecting gut health.

Medicine: It is used in pharmaceutical formulations to improve the palatability of medications.

Industry: It is widely used in the food and beverage industry as a non-caloric sweetener.

作用機序

The mechanism of action of potassium acesulfame involves its interaction with sweet taste receptors on the tongue. It binds to the T1R2/T1R3 sweet taste receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness . Additionally, it can modulate the composition and function of the gut microbiota, although the exact mechanism is not fully understood .

類似化合物との比較

Potassium acesulfame is often compared with other artificial sweeteners such as aspartame, saccharin, and sucralose:

Aspartame: Similar in sweetness but less stable under heat.

Saccharin: Has a slightly bitter aftertaste, which potassium acesulfame can mask.

Sucralose: More stable than aspartame but less sweet than potassium acesulfame.

Potassium acesulfame is unique due to its high sweetness, stability under various conditions, and ability to blend well with other sweeteners to achieve a more sucrose-like taste .

特性

分子式 |

C4H4KNO4S |

|---|---|

分子量 |

201.24 g/mol |

IUPAC名 |

potassium;6-methyl-2-oxido-2-oxo-1-oxa-2λ6-thia-3-azacyclohexa-2,5-dien-4-one |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6,7,8);/q;+1/p-1 |

InChIキー |

JLEKLYQXZHJOTQ-UHFFFAOYSA-M |

正規SMILES |

CC1=CC(=O)N=S(=O)(O1)[O-].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)

![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)

![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)

![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)

![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)